molecular formula C10H5ClN4O2S B1429838 6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine CAS No. 662117-74-0

6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B1429838
CAS No.: 662117-74-0
M. Wt: 280.69 g/mol
InChI Key: HGHOSNXHXSDYBK-UHFFFAOYSA-N
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Description

6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of imidazo[4,5-b]pyridine and nitrothiophene. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties .

Chemical Reactions Analysis

6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, bases like sodium hydroxide, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives, substituted imidazo[4,5-b]pyridines, and fused heterocyclic compounds .

Scientific Research Applications

6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antitumor effects. The imidazo[4,5-b]pyridine core can interact with enzymes and receptors, modulating their activity and contributing to the compound’s pharmacological effects .

Comparison with Similar Compounds

Similar compounds to 6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine include other imidazo[4,5-b]pyridine derivatives and nitrothiophene-containing compounds. These compounds share structural similarities but may differ in their pharmacological profiles and specific applications. For example:

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse pharmacological activities and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN4O2S/c11-5-3-6-9(12-4-5)14-10(13-6)7-1-2-8(18-7)15(16)17/h1-4H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHOSNXHXSDYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C2=NC3=C(N2)C=C(C=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20740012
Record name 6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662117-74-0
Record name 6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine
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6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine
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6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine
Reactant of Route 4
6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine
Reactant of Route 5
6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine
Reactant of Route 6
6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine

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